2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
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Overview
Description
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring fused with phenyl and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then treated with sodium azide and a suitable acid to yield the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced forms of the original compound. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenyl-2H-tetrazolium chloride
- 3-Phenyl-5-(pyridin-3-yl)-2H-tetrazole
- 2,3-Diphenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
Compared to similar compounds, 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
CAS No. |
64608-32-8 |
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Molecular Formula |
C18H16ClN5 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)pyridine;chloride |
InChI |
InChI=1S/C18H15N5.ClH/c1-3-9-16(10-4-1)22-20-18(15-8-7-13-19-14-15)21-23(22)17-11-5-2-6-12-17;/h1-14H,(H,20,21);1H |
InChI Key |
ZYZOFMMBDLOKMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CN=CC=C4.[Cl-] |
Origin of Product |
United States |
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